N-(oxan-4-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-4-yl)hydroxylamine: is an organic compound with the molecular formula C5H11NO2 . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a tetrahydro-2H-pyran ring.
Mechanism of Action
Target of Action
N-(tetrahydro-2H-pyran-4-yl)hydroxylamine, also known as N-(oxan-4-yl)hydroxylamine, is an O-substituted hydroxylamine It has been reported to improve the process of detecting single strand breaks (ssbs) in dna when coupled with alkaline gel electrophoresis .
Mode of Action
It is known that the compound interacts with its targets, potentially dna or associated proteins, to facilitate the detection of single strand breaks . This suggests that N-(tetrahydro-2H-pyran-4-yl)hydroxylamine may play a role in DNA repair mechanisms or in the cellular response to DNA damage.
Biochemical Pathways
Given its reported role in facilitating the detection of DNA single strand breaks , it can be inferred that it may influence pathways related to DNA repair and cellular response to DNA damage.
Pharmacokinetics
It is suggested that the tetrahydro-2h-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability .
Result of Action
Its reported role in improving the detection of dna single strand breaks suggests that it may influence cellular processes related to dna repair and the cellular response to dna damage .
Biochemical Analysis
Biochemical Properties
N-(tetrahydro-2H-pyran-4-yl)hydroxylamine has been shown to interact with certain enzymes and proteins. It is an HDAC inhibitor that binds to the active site of histone deacetylase and prevents the transfer of acetyl groups from acetyl coenzyme A to histones . This interaction can influence various biochemical reactions within the cell.
Cellular Effects
The effects of N-(tetrahydro-2H-pyran-4-yl)hydroxylamine on cells are primarily related to its role as an HDAC inhibitor . By inhibiting histone deacetylase, it can influence gene expression and cellular metabolism. This can lead to changes in cell function, including impacts on cell signaling pathways.
Molecular Mechanism
The molecular mechanism of action of N-(tetrahydro-2H-pyran-4-yl)hydroxylamine involves its binding to the active site of histone deacetylase . This prevents the transfer of acetyl groups from acetyl coenzyme A to histones, thereby influencing gene expression. This can lead to changes in the activity of various biomolecules within the cell.
Metabolic Pathways
Given its role as an HDAC inhibitor , it could potentially interact with enzymes or cofactors involved in histone modification processes.
Subcellular Localization
Given its role as an HDAC inhibitor , it may be localized to the nucleus where it could interact with histones and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran with hydroxylamine. One common method includes the use of tetrahydropyran-2-yl chloride, which reacts with hydroxylamine under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(oxan-4-yl)hydroxylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- O-(tetrahydro-2H-pyran-2-yl)hydroxylamine
- 2-(aminooxy)tetrahydro-2H-pyran
- N-(2-tetrahydropyranyloxy)amine
Uniqueness
N-(oxan-4-yl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The position of the hydroxylamine group on the tetrahydro-2H-pyran ring influences its reactivity and interaction with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-(oxan-4-yl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-6-5-1-3-8-4-2-5/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMSJQNDXPPCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.